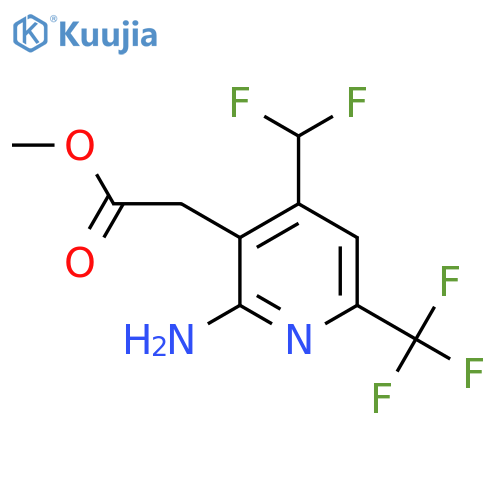

Cas no 1805348-85-9 (Methyl 2-amino-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-3-acetate)

1805348-85-9 structure

商品名:Methyl 2-amino-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-3-acetate

CAS番号:1805348-85-9

MF:C10H9F5N2O2

メガワット:284.182679891586

CID:4859042

Methyl 2-amino-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-3-acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-amino-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-3-acetate

-

- インチ: 1S/C10H9F5N2O2/c1-19-7(18)3-5-4(8(11)12)2-6(10(13,14)15)17-9(5)16/h2,8H,3H2,1H3,(H2,16,17)

- InChIKey: BTJLMVJIQQEZKR-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(C(F)(F)F)N=C(C=1CC(=O)OC)N)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 324

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 65.2

Methyl 2-amino-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-3-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029062531-1g |

Methyl 2-amino-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-3-acetate |

1805348-85-9 | 97% | 1g |

$1,564.50 | 2022-04-01 |

Methyl 2-amino-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-3-acetate 関連文献

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

1805348-85-9 (Methyl 2-amino-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-3-acetate) 関連製品

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量